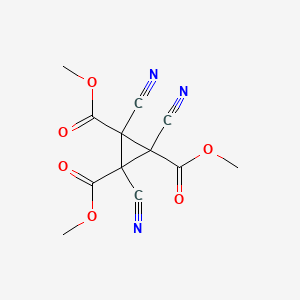![molecular formula C10H11ClN2O2 B11043980 N-[(phenylcarbamoyl)oxy]propanimidoyl chloride](/img/structure/B11043980.png)
N-[(phenylcarbamoyl)oxy]propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropropylidene)amino N-phenylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloropropylidene)amino N-phenylcarbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride. One common method is the reaction of N-phenylcarbamoyl chloride with 1-chloropropylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. These methods are more environmentally friendly and safer .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloropropylidene)amino N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while hydrolysis can produce the corresponding amine and carbon dioxide .
Applications De Recherche Scientifique
(1-Chloropropylidene)amino N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals as a protective group for amines.
Industry: Utilized in the production of pesticides and herbicides due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (1-chloropropylidene)amino N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, leading to its potential use as a pharmaceutical agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylcarbamate: Similar in structure but lacks the chloropropylidene group.
Methyl Carbamate: A simpler carbamate with different reactivity.
Ethyl Carbamate: Another carbamate with distinct chemical properties.
Uniqueness
(1-Chloropropylidene)amino N-phenylcarbamate is unique due to its chloropropylidene group, which imparts specific reactivity and stability. This makes it particularly useful in applications where other carbamates may not be suitable .
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
(1-chloropropylideneamino) N-phenylcarbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-9(11)13-15-10(14)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |
Clé InChI |
ZVYMWMVLSDNEAT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOC(=O)NC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11043897.png)
![8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11043925.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043929.png)
![4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
![4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043937.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)

![5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11043946.png)

![N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11043961.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B11043962.png)
![2-(3-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-4-yl)benzoic acid](/img/structure/B11043968.png)
![methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043976.png)
